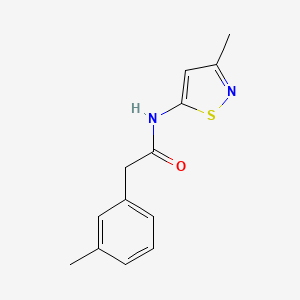![molecular formula C16H24N2O2S B6446262 N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549055-99-2](/img/structure/B6446262.png)
N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a compound with the molecular formula C18H28N2O2S and a molecular weight of 336.49 . It is soluble in DMSO . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, has been a topic of extensive research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a cyclopropane ring and a sulfonamide group .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.49 and is soluble in DMSO . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
Anti-Tubercular Activity
The design and synthesis of novel compounds often aim to combat infectious diseases. In this context, N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been investigated for its anti-tubercular properties. Researchers have evaluated its efficacy against Mycobacterium tuberculosis H37Ra—a strain associated with tuberculosis. Notably, several derivatives exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .
Antioxidant Properties
The piperidine moiety in compounds like N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide contributes to their antioxidant action. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. Piperidine derivatives, including this compound, have shown powerful antioxidant capabilities, making them relevant in health-related research .
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including this compound, are a significant area of research in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-5-2-3-6-14(13)11-18-10-4-7-15(12-18)17-21(19,20)16-8-9-16/h2-3,5-6,15-17H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBGKCZNYECTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446194.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446237.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)